2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with 4-bromobenzaldehyde.
Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone likely involves interactions with specific molecular targets. The benzothiazole core and bromophenyl group may interact with enzymes or receptors, modulating their activity. The morpholine moiety could enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, share structural similarities.
Bromophenyl Compounds: Compounds like 4-bromobenzaldehyde have a bromophenyl group.
Morpholine Derivatives: Compounds such as morpholine itself or its derivatives.
Uniqueness
What sets 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C20H18BrN3O2S2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18BrN3O2S2/c21-15-3-1-14(2-4-15)12-22-16-5-6-17-18(11-16)28-20(23-17)27-13-19(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10,13H2 |
InChI Key |
DTUJOSWNZNVROD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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